Metabolic Stability of Benzo[b]thiophene-2-carboxylic Acid Derivatives vs. (S)-CPP: Terminal Half-Life and Degradation Resistance
The 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid derivative (BT2), built on the core benzo[b]thiophene-2-carboxylic acid scaffold, demonstrates substantially superior metabolic stability and pharmacokinetic profile compared to the phenylpropionate-based BDK inhibitor (S)-CPP [1]. This class-level evidence supports the selection of the benzothiophene carboxylate scaffold for applications requiring sustained in vivo exposure.
| Evidence Dimension | Pharmacokinetic terminal half-life and in vitro metabolic stability |
|---|---|
| Target Compound Data | Terminal T₁/₂ = 730 min; 0% degradation over 240 min in metabolic stability assay |
| Comparator Or Baseline | (S)-α-chlorophenylpropionate ((S)-CPP); reported as 'significantly better' than comparator |
| Quantified Difference | Not specified for (S)-CPP in the source, but BT2 shows no degradation over 240 min with terminal half-life of 730 min |
| Conditions | In vivo pharmacokinetic study and in vitro metabolic stability assay; BT2 administered to wild-type mice |
Why This Matters
Procurement of the benzo[b]thiophene-2-carboxylic acid scaffold enables access to derivative classes with prolonged in vivo exposure and metabolic resistance, critical for lead optimization programs targeting chronic disease indications.
- [1] Tso SC, Gui WJ, Wu CY, Chuang JL, Qi X, Skvorak KJ, Dorko K, Wallace AL, Morlock LK, Lee BH, Hutson SM, Strom SC, Williams NS, Tambar UK, Wynn RM, Chuang DT. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry. 2014;289(30):20583-20593. View Source
